molecular formula C24H24N2O5S B1620230 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate CAS No. 86456-20-4

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate

Cat. No. B1620230
CAS RN: 86456-20-4
M. Wt: 452.5 g/mol
InChI Key: FGZKSRRBULAADD-UHFFFAOYSA-N
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Description

8-(2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate, also known as DMXB-A, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It has been studied extensively in the past decade due to its potential as a therapeutic agent for the treatment of various neurological and inflammatory disorders. DMXB-A has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Biological Activity Screening

NSC354676 has been utilized in the synthesis of novel heterocyclic compounds, which are then evaluated for their biological activities. This includes screening for antitumor properties across various cell lines, such as human breast cancer (MCF-7), human lung fibroblasts (WI-38), and human liver cancer cells (HepG2) . The compound’s derivatives have shown significant activity, particularly against the HepG2 cell line.

Molecular Docking Studies

The compound has been involved in molecular docking studies to predict its interaction with biological targets. These studies help in understanding the binding efficiency and stability of NSC354676 derivatives within the active sites of enzymes or receptors . For instance, derivatives have been shown to form stable hydrogen bonds with key amino acids in protein pockets, indicating potential as a lead compound in drug design.

Synthetic Chemistry

In synthetic chemistry, NSC354676 serves as a precursor for the preparation of various acylonitrile derivatives . These derivatives are important for the development of new synthetic pathways and can lead to the discovery of novel compounds with unique properties .

Photophysical Studies

Due to the xanthene and dimethylamino groups, NSC354676 is likely to exhibit interesting photophysical properties. It can be used in studies related to fluorescence , where its emission properties can be analyzed for potential applications in bioimaging or as a fluorescent probe .

Material Science

The structural features of NSC354676 make it a candidate for the development of organic dyes and pigments. Its application in material science could extend to the creation of colorants with specific properties for industrial use .

Analytical Chemistry

NSC354676 and its derivatives can be applied in analytical chemistry as chromogenic or fluorogenic agents . They can be used to develop new assays or improve existing ones for the detection and quantification of biological or chemical substances .

Nanotechnology

The compound’s ability to form stable complexes with metals could be exploited in the field of nanotechnology. It may be used to synthesize nanoparticles or nanostructures that have applications in catalysis, electronics, or medicine .

Environmental Science

In environmental science, NSC354676 could be studied for its role in sensing and remediation . Its chemical properties might allow it to interact with pollutants, leading to potential use in environmental clean-up processes .

properties

IUPAC Name

[8-[2-(dimethylamino)ethylamino]-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-16-7-10-18(11-8-16)32(28,29)31-17-9-12-21-19(15-17)24(27)23-20(25-13-14-26(2)3)5-4-6-22(23)30-21/h4-12,15,25H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZKSRRBULAADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC(=C4C3=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235567
Record name 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate

CAS RN

86456-20-4
Record name NSC 354676
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 86456-20-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-9-OXO-9H-XANTHEN-2-YL 4-METHYLBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH5KNX6X2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
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8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Reactant of Route 6
8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate

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